4-Hydroxycyclohexanecarbonitrile
Overview
Description
4-Hydroxycyclohexanecarbonitrile is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 . It is colorless to pale-yellow in appearance and can exist as a liquid, sticky oil, or solid .
Synthesis Analysis
A study has reported a synthetic approach for a similar compound, (1S,3R)-3-hydroxycyclohexanecarbonitrile, starting from the commercially available cyclohexene-1-nitrile . The process involved a C–H oxyfunctionalization step to introduce the ketone functional group, which was catalyzed by unspecific peroxygenases (UPOs) due to their high chemo- and regioselectivity .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-4H2 . The compound has a topological polar surface area of 44 Ų and contains 9 heavy atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 125.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .Safety and Hazards
Future Directions
The use of enzymes such as UPOs in the synthesis of compounds like 4-Hydroxycyclohexanecarbonitrile highlights the potential for biocatalysis in the field of chemistry . This approach provides a new direction for the synthesis of complex molecules, potentially opening up new avenues for research and development in the field.
Properties
IUPAC Name |
4-hydroxycyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWQWXGBEHIOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504484 | |
Record name | 4-Hydroxycyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24056-34-6 | |
Record name | 4-Hydroxycyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24056-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding the synthesis of 4-hydroxycyclohexanecarbonitriles?
A1: The research demonstrates a novel one-step synthesis method for 3-aroyl-1,2,4,6-tetraaryl-4-hydroxycyclohexanecarbonitriles. This method utilizes a Michael-Michael ring closure reaction between benzyl cyanides and chalcones (in a 1:2 ratio) using sodium ethoxide as a base in anhydrous diethyl ether at room temperature [].
Q2: How is the structure of the synthesized 3-aroyl-1,2,4,6-tetraaryl-4-hydroxycyclohexanecarbonitriles confirmed?
A2: The structure of these compounds was confirmed using a combination of analytical techniques:
- Spectroscopy: Infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provided detailed information about the functional groups and carbon framework of the molecule [].
- X-ray Crystallography: This technique provided definitive evidence for the three-dimensional structure and confirmed the presence of the cyclohexane ring, the hydroxyl group, and the nitrile group in the molecule [].
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